N-(6,7-dimethyl-2,3-dihydro-1-benzofuran-3-yl)-3-(methylsulfamoylmethyl)piperidine-1-carboxamide
Description
N-(6,7-dimethyl-2,3-dihydro-1-benzofuran-3-yl)-3-(methylsulfamoylmethyl)piperidine-1-carboxamide is a synthetic organic compound. It features a benzofuran ring, a piperidine ring, and a carboxamide group, making it a molecule of interest in various fields of scientific research.
Properties
IUPAC Name |
N-(6,7-dimethyl-2,3-dihydro-1-benzofuran-3-yl)-3-(methylsulfamoylmethyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4S/c1-12-6-7-15-16(10-25-17(15)13(12)2)20-18(22)21-8-4-5-14(9-21)11-26(23,24)19-3/h6-7,14,16,19H,4-5,8-11H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMJPXYRIZNBCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(CO2)NC(=O)N3CCCC(C3)CS(=O)(=O)NC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,7-dimethyl-2,3-dihydro-1-benzofuran-3-yl)-3-(methylsulfamoylmethyl)piperidine-1-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the benzofuran ring, followed by the introduction of the piperidine ring and the carboxamide group. Common reagents used in these reactions include dimethyl sulfate, piperidine, and various carboxylating agents. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions would be essential to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-(6,7-dimethyl-2,3-dihydro-1-benzofuran-3-yl)-3-(methylsulfamoylmethyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry
In chemistry, N-(6,7-dimethyl-2,3-dihydro-1-benzofuran-3-yl)-3-(methylsulfamoylmethyl)piperidine-1-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. Its structural features could make it a candidate for drug design and development.
Medicine
In medicine, the compound could be investigated for its pharmacological properties. It might exhibit activity against certain diseases or conditions, making it a potential lead compound for drug discovery.
Industry
In industrial applications, this compound could be used in the production of specialty chemicals, materials, or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(6,7-dimethyl-2,3-dihydro-1-benzofuran-3-yl)-3-(methylsulfamoylmethyl)piperidine-1-carboxamide would depend on its specific interactions with molecular targets. It might bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(6,7-dimethyl-2,3-dihydro-1-benzofuran-3-yl)-3-(methylsulfamoylmethyl)piperidine-1-carboxamide might include other benzofuran derivatives, piperidine carboxamides, and sulfonamide-containing molecules.
Uniqueness
What sets this compound apart is its specific combination of functional groups and structural features. The presence of both a benzofuran ring and a piperidine ring, along with the sulfonamide and carboxamide groups, gives it unique chemical and biological properties that might not be found in other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
